N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide
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Description
The compound is an amide derivative containing furan rings . It is synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol .
Synthesis Analysis
The synthesis of this compound involves microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC . The reaction time, the solvent, and the amounts of the substrates were optimized .Molecular Structure Analysis
The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° .Chemical Reactions Analysis
The compound is involved in reactions carried out in a microwave reactor . The reactions were optimized considering the reaction time, the solvent, and the amounts of the substrates .Physical and Chemical Properties Analysis
The compound has been characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The yield of the compound was 0.90 g (69%), and the melting point was 177–179°C .Scientific Research Applications
Synthesis and Characterization
Research on compounds with structural similarities to N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide often involves complex synthetic pathways to produce novel heterocyclic compounds. For instance, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related precursors demonstrates the versatility of such frameworks for generating diverse heterocyclic systems with potential for further functionalization and exploration of biological activity (El-Essawy & Rady, 2011).
Potential Biological Activities
The exploration of biological activities is a key aspect of research on compounds like this compound. Studies often focus on antimicrobial, antifungal, and anticancer evaluations. For example, the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and related derivatives reveal the potential of such compounds for biological applications (Altalbawy, 2013). Additionally, the antimicrobial activity of 4-acyl-pyrazoles highlights the significance of the pyrazole core in enhancing biological activity against various pathogens (Cetin & Bildirici, 2016).
Properties
IUPAC Name |
N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c24-15(20-6-11-2-1-5-26-11)8-23-16(12-9-27-10-14(12)22-23)21-17(25)13-7-18-3-4-19-13/h1-5,7H,6,8-10H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZHXFJZEQRDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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